4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
3-Chlorobenzaldehyde 1-[4-Morpholino-6-(4-Toluidino)-1,3,5-Triazin-2-yl]hydrazone is a complex organic compound that combines multiple functional groups, including a chlorobenzaldehyde moiety, a morpholino group, a toluidino group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzaldehyde 1-[4-Morpholino-6-(4-Toluidino)-1,3,5-Triazin-2-yl]hydrazone typically involves multiple steps:
Formation of 3-Chlorobenzaldehyde: This can be synthesized from formic acid and 1-chloro-3-iodobenzene.
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The morpholino and toluidino groups are introduced through nucleophilic substitution reactions.
Hydrazone Formation: The final step involves the reaction of the triazine derivative with hydrazine to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group.
Reduction: Reduction reactions can target the hydrazone linkage or the triazine ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the substituent introduced, such as halogenated derivatives or amino derivatives.
Scientific Research Applications
3-Chlorobenzaldehyde 1-[4-Morpholino-6-(4-Toluidino)-1,3,5-Triazin-2-yl]hydrazone has several applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the production of dyes and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, proteins, or nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzaldehyde: A simpler compound with similar functional groups.
4-Chlorobenzaldehyde: Another chlorinated benzaldehyde with different positional isomerism.
2,4-Dichlorobenzaldehyde: Contains two chlorine substituents, offering different reactivity.
Uniqueness
3-Chlorobenzaldehyde 1-[4-Morpholino-6-(4-Toluidino)-1,3,5-Triazin-2-Yl]hydrazone is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of the triazine ring and hydrazone linkage distinguishes it from simpler chlorobenzaldehyde derivatives.
Properties
Molecular Formula |
C21H22ClN7O |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22ClN7O/c1-15-5-7-18(8-6-15)24-19-25-20(27-21(26-19)29-9-11-30-12-10-29)28-23-14-16-3-2-4-17(22)13-16/h2-8,13-14H,9-12H2,1H3,(H2,24,25,26,27,28)/b23-14+ |
InChI Key |
OLNVZNYQBGBPOH-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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